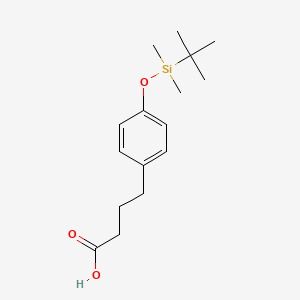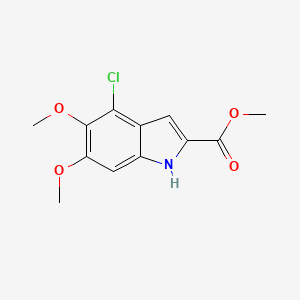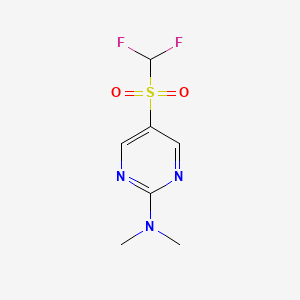
8-Hydroxy-7-nitroquinolin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-7-nitroquinolin-1-ium-1-olate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications. This compound is characterized by the presence of a hydroxyl group at the 8th position and a nitro group at the 7th position on the quinoline ring, which significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate typically involves the nitration of 8-hydroxyquinoline. This process can be achieved through the reaction of 8-hydroxyquinoline with nitric acid under controlled conditions. The nitrosation of 8-hydroxyquinoline followed by oxidation of the nitroso derivative using nitric acid is a common method .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-nitroquinolin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolin-1-ium-1-olate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
8-Hydroxy-7-nitroquinolin-1-ium-1-olate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-nitroquinolin-1-ium-1-olate involves its interaction with various molecular targets. The hydroxyl and nitro groups play crucial roles in its reactivity and binding properties. The compound can chelate metal ions, which is essential for its biological activities. It can also interact with DNA and proteins, influencing cellular processes and exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its broad-ranging biological activities.
5-Nitro-8-hydroxyquinoline: Another derivative with similar properties but different substitution patterns.
8-Mercaptoquinoline: A thiol analogue with distinct chemical properties.
Uniqueness
8-Hydroxy-7-nitroquinolin-1-ium-1-olate is unique due to the specific positioning of the hydroxyl and nitro groups, which significantly influence its chemical reactivity and biological activities. This unique structure allows it to exhibit distinct properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
7-nitro-1-oxidoquinolin-1-ium-8-ol |
InChI |
InChI=1S/C9H6N2O4/c12-9-7(11(14)15)4-3-6-2-1-5-10(13)8(6)9/h1-5,12H |
InChI Key |
MLJJPDYENBZCBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)[N+](=O)[O-])O)[N+](=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3,6-diazatricyclo[6.1.1.0,1,6]decane-3-carboxylate](/img/structure/B13468917.png)




![Rac-[(1s,4s)-4-aminocyclohexyl]methanesulfonyl fluoride hydrochloride](/img/structure/B13468957.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)

![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13468978.png)

![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

